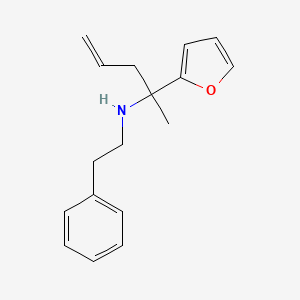

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine

描述

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases with the following identifiers:

These identifiers facilitate cross-referencing in synthetic chemistry and pharmacological research. The molecular formula confirms a heteroatomic structure with one nitrogen and one oxygen atom, critical for its reactivity and physicochemical properties.

Structural Classification within Heterocyclic Chemistry

This compound belongs to two distinct structural classes:

- Heterocyclic Compounds : The furan-2-yl group is a five-membered aromatic ring containing one oxygen atom, classified under oxygen heterocycles . Furan derivatives are notable for their electron-rich aromatic systems, enabling participation in electrophilic substitution reactions.

- Substituted Phenethylamines : The phenethylamine backbone places it within the broader family of biogenic amines , which are structurally and functionally diverse. The substitution at the nitrogen atom with a branched alkenyl group modifies its electronic and steric profile, distinguishing it from simpler phenethylamine derivatives like dopamine or amphetamine.

Key structural features include:

- Unsaturation : The but-3-enyl group introduces a reactive double bond, enabling cycloaddition or hydrogenation reactions.

- Chirality : The quaternary carbon at position 1 of the butenyl chain creates a stereogenic center, suggesting potential enantiomeric forms (though specific configurations are not detailed in current literature).

Historical Context in Chemical Literature

First reported in chemical databases in the early 21st century, this compound gained attention due to its hybrid structure combining furan and phenethylamine motifs. While not historically prominent in natural product isolation, its synthetic accessibility has made it a subject of interest in:

- Medicinal Chemistry : As a potential precursor for psychoactive or antiviral agents, leveraging the furan ring’s bioisosteric properties.

- Materials Science : Furan-containing compounds are explored for their optoelectronic properties, though applications for this specific derivative remain theoretical.

The compound’s inclusion in commercial chemical catalogs (e.g., ChemicalBook, EvitaChem) by 2021 underscores its utility in specialized synthetic workflows. Limited peer-reviewed studies directly address its biological activity, reflecting its status as a niche synthetic intermediate rather than a well-characterized bioactive molecule.

属性

IUPAC Name |

2-(furan-2-yl)-N-(2-phenylethyl)pent-4-en-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-3-12-17(2,16-10-7-14-19-16)18-13-11-15-8-5-4-6-9-15/h3-10,14,18H,1,11-13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYXMFGUZDROSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1=CC=CO1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Enantioselective Allylation of Benzoylhydrazones

Reaction Mechanism and Substrate Preparation

The enantioselective allylation of ketone-derived benzoylhydrazones serves as a cornerstone for synthesizing tertiary amines like (1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine. As detailed in source, benzoylhydrazones are prepared by condensing ketones with benzoic hydrazide in a methanol-hexanes solvent system. For instance, acetophenone reacts with benzoic hydrazide in the presence of glacial acetic acid to form benzoic acid (1-phenyl-ethylidene)-hydrazide, a precursor for subsequent allylation.

The allylation step employs a chiral catalyst, (S,S)-1, to induce asymmetry. In a representative procedure, the benzoylhydrazone (0.800 mmol) is dissolved in chloroform and treated with (S,S)-1 (1.20 mmol) at controlled temperatures (typically 0–25°C). After 24 hours, the reaction is quenched with methanol, and the product is extracted with ethyl acetate. Purification via flash chromatography yields the hydrazide intermediate, which is subsequently reduced to the target amine.

Key Reaction Parameters

Alternative Synthetic Routes

Nucleophilic Addition to α,β-Unsaturated Carbonyls

A Michael addition strategy could involve the reaction of phenethylamine with a furan-containing α,β-unsaturated ketone. For instance, 2-(furan-2-yl)pent-4-en-2-one might undergo conjugate addition with phenethylamine, followed by reduction of the resulting enamine. This method remains hypothetical but aligns with known amine synthesis protocols.

Analytical Characterization

Spectroscopic Data

Post-synthesis characterization of this compound relies on nuclear magnetic resonance (NMR) and mass spectrometry:

Optimization Strategies

Industrial-Scale Production

Applications and Derivatives

Chemical Derivatives

- N-Alkylation : Reaction with methyl iodide yields a quaternary ammonium salt, enhancing water solubility.

- Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) epoxidizes the but-3-enyl group, forming a spirocyclic derivative.

化学反应分析

Types of Reactions

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.

Substitution: The phenethylamine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Saturated butyl derivatives.

Substitution: Various substituted phenethylamine derivatives.

科学研究应用

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine involves its interaction with specific molecular targets and pathways. The phenethylamine moiety can interact with neurotransmitter receptors, potentially affecting neurological functions. The furan ring and butenyl chain may also contribute to the compound’s overall biological activity by interacting with various enzymes and proteins.

相似化合物的比较

Receptor Binding and Psychoactive Potential

- NBOMe Compounds (Reference Class): NBOMe derivatives, such as 25I-NBOMe, are potent serotonin 5-HT₂A agonists with hallucinogenic effects at doses as low as 0.1 mg . While the target compound lacks a 2,5-dimethoxy-N-benzyl substitution (a hallmark of NBOMes), its phenethylamine backbone suggests possible serotonergic activity.

- Differentiation Challenges: Chemometric models using LC-HRAM (liquid chromatography-high resolution accurate mass spectrometry) and canonical discriminant analysis (CDA) achieve >99% accuracy in distinguishing positional isomers of phenethylamine derivatives, a critical capability for identifying the target compound among analogs .

Detection Methods

- Non-Targeted Screening: LC-HRAM workflows validated for NBOMe compounds (e.g., detection in equine urine) can be adapted for the target compound, leveraging differential analysis software like SIEVE® .

- Isomer Differentiation: Fragment ion analysis (e.g., base peak at m/z 121) combined with PCA (principal component analysis) resolves structural ambiguities between ortho-, meta-, and para-substituted analogs .

生物活性

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound consists of a furan ring, a butenyl chain, and a phenethylamine moiety. This configuration is believed to contribute significantly to its biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It serves as a lead compound for the design of new antimicrobial agents, particularly in combating resistant strains of bacteria.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Anticancer Activity

The anticancer potential of this compound has been explored in vitro. It appears to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action involves interaction with specific molecular targets:

- Receptor Interaction : The phenethylamine moiety may interact with neurotransmitter receptors, influencing neurological functions.

- Enzyme Modulation : The furan ring and butenyl chain can modulate the activity of enzymes involved in cell proliferation and inflammation .

Case Studies

A series of studies have evaluated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in vitro. |

| Study 3 | Assess anticancer properties | Inhibited proliferation in multiple cancer cell lines with IC50 values ranging from 10 to 30 µM. |

Data Tables

Below is a summary table detailing the biological activities and corresponding IC50 values for this compound:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antimicrobial | 15 | |

| Anti-inflammatory | 25 | |

| Anticancer (various cell lines) | 10 - 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。